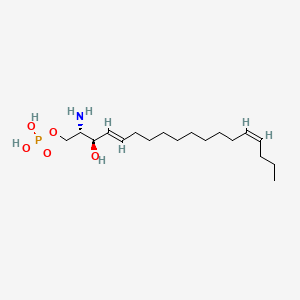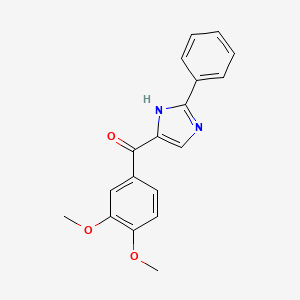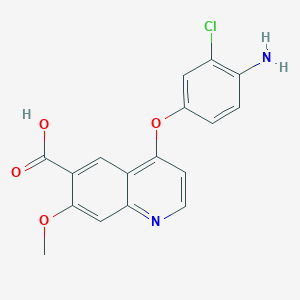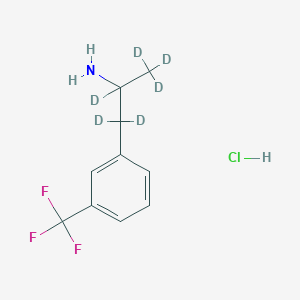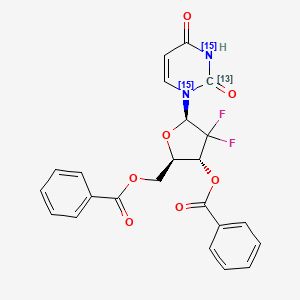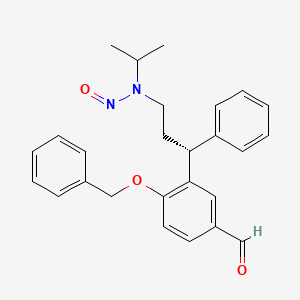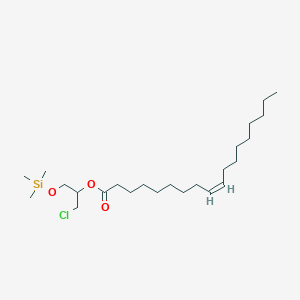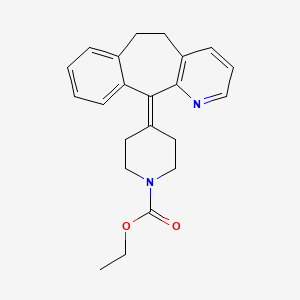
Deschloro Loratadine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deschloro Loratadine is a derivative of Loratadine, a second-generation antihistamine commonly used to treat allergic reactions. This compound is an important compound in pharmaceutical research due to its potential therapeutic applications and its role as an intermediate in the synthesis of other antihistamines .
Preparation Methods
Synthetic Routes and Reaction Conditions
Deschloro Loratadine can be synthesized through various methods. One common approach involves the decarboethoxylation of Loratadine. This process typically involves dissolving Loratadine in an alcohol solvent under nitrogen protection, adding potassium hydroxide, and heating the mixture to initiate a reflux reaction . The reaction temperature is gradually increased from 70°C to 100°C until the reaction is complete. The product is then extracted using an ethyl acetate solvent, followed by crystallization and recrystallization to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound often involves scalable and economically viable processes. One such method includes the preparation of polymorphic mixtures of Desloratadine, which can be controlled by varying process parameters . This method allows for the production of this compound in desired ratios of different polymorphic forms, making it suitable for pharmaceutical formulations .
Chemical Reactions Analysis
Types of Reactions
Deschloro Loratadine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include various hydroxylated and halogenated derivatives of this compound, which can exhibit different pharmacological activities .
Scientific Research Applications
Deschloro Loratadine has a wide range of scientific research applications:
Mechanism of Action
Deschloro Loratadine exerts its effects by acting as a selective inverse agonist for peripheral histamine H1 receptors . When histamine is released during an allergic reaction, it binds to these receptors, causing symptoms such as swelling and itching. This compound blocks this binding, effectively halting the allergic response . This mechanism is similar to that of other second-generation antihistamines, but this compound may have unique properties due to its specific molecular structure .
Comparison with Similar Compounds
Similar Compounds
Loratadine: The parent compound of Deschloro Loratadine, used widely as an antihistamine.
Desloratadine: The active metabolite of Loratadine, known for its potent antihistamine effects.
Cetirizine: Another second-generation antihistamine with similar therapeutic applications.
Uniqueness
This compound is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to other antihistamines . Its ability to be synthesized in various polymorphic forms also adds to its versatility in pharmaceutical applications .
Properties
Molecular Formula |
C22H24N2O2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
ethyl 4-(4-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-ylidene)piperidine-1-carboxylate |
InChI |
InChI=1S/C22H24N2O2/c1-2-26-22(25)24-14-11-17(12-15-24)20-19-8-4-3-6-16(19)9-10-18-7-5-13-23-21(18)20/h3-8,13H,2,9-12,14-15H2,1H3 |
InChI Key |
YVMQUVFVYIFGLY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(=C2C3=CC=CC=C3CCC4=C2N=CC=C4)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,3-Benzodioxol-5-yl)-6-octyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B13849901.png)
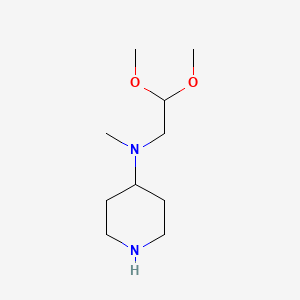
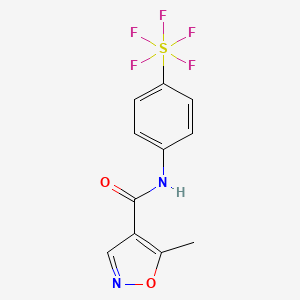
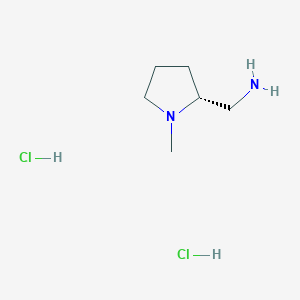
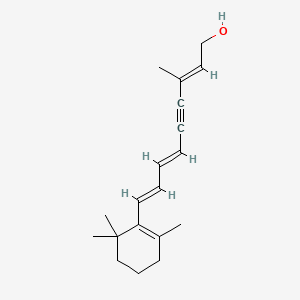
![2,6-Difluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol](/img/structure/B13849924.png)
